N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine
Description
N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a spirooxane ring system, which adds to its chemical uniqueness and potential reactivity.
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-16-8-9-21(17(2)12-16)22(18-6-4-7-20(13-18)28(3,25)26)24-19-14-23(27-15-19)10-5-11-23/h4,6-9,12-13,19,22,24H,5,10-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJJASWMVWXJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)NC3CC4(CCC4)OC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine typically involves a multi-step process:
Formation of the Spirooxane Core: : This usually begins with the cyclization reaction of appropriate starting materials to form the spirooxane core. Reagents such as Lewis acids or strong bases may be used under controlled conditions.
Introduction of the Aryl Groups: : The addition of the 2,4-dimethylphenyl and 3-methylsulfonylphenyl groups is generally achieved through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods: While the detailed industrial synthesis methods can vary, they often focus on optimizing yields and reducing costs through the use of more efficient catalysts, continuous flow reactions, and the scaling up of reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine is capable of undergoing several types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxide or sulfone derivatives, especially under strong oxidizing conditions.
Reduction: : Reduction reactions may involve the conversion of the methylsulfonyl group to the corresponding sulfide.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Halogenating agents, sulfonating agents
Major Products Formed: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, substituted aromatics, and modified amine derivatives.
Scientific Research Applications
N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine has found numerous applications across various scientific fields:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: : The compound may interact with specific enzymes, receptors, or other proteins in biological systems.
Pathways Involved: : By binding to these targets, it can modulate biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3.4]octan-7-amine stands out due to its spirooxane structure, which imparts unique chemical and physical properties:
Similar Compounds
Spirocyclic amines: : Compounds with similar spiroamine structures but different substituents.
Substituted aromatics: : Compounds with similar aromatic ring structures but lacking the spirooxane core.
This comparison highlights the uniqueness of N-[(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methyl]-5-oxaspiro[3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
